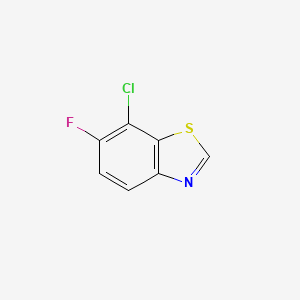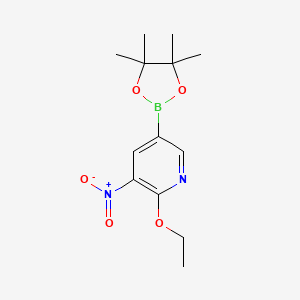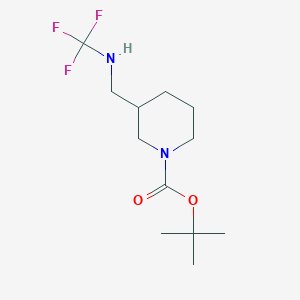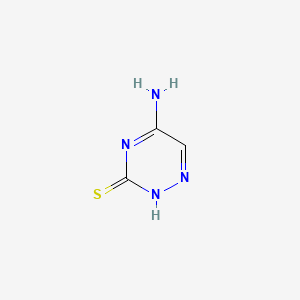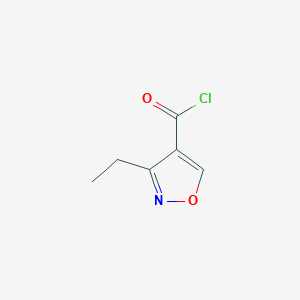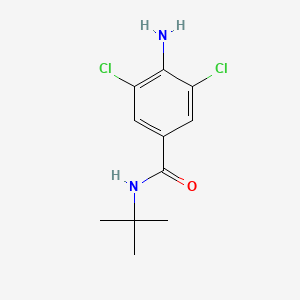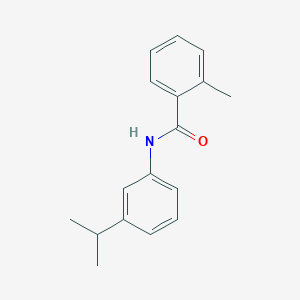
3'-Isopropyl-2-methylbenzanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Isopropyl-2-methylbenzanilide is an organic compound with the molecular formula C17H19NO. It is a derivative of benzanilide, characterized by the presence of an isopropyl group at the 3’ position and a methyl group at the 2 position of the benzanilide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Isopropyl-2-methylbenzanilide typically involves the condensation of 3’-isopropylaniline with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 3’-Isopropyl-2-methylbenzanilide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3’-Isopropyl-2-methylbenzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
3’-Isopropyl-2-methylbenzanilide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3’-Isopropyl-2-methylbenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Methylbenzanilide: Lacks the isopropyl group, resulting in different chemical and biological properties.
3’-Isopropylbenzanilide: Lacks the methyl group, which can affect its reactivity and interactions.
N-Phenylbenzamide: A simpler structure without the isopropyl and methyl groups, leading to different applications.
Uniqueness: 3’-Isopropyl-2-methylbenzanilide is unique due to the presence of both the isopropyl and methyl groups, which confer specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
58494-92-1 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-methyl-N-(3-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-6-9-15(11-14)18-17(19)16-10-5-4-7-13(16)3/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
HFYIHEUHMKIJGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



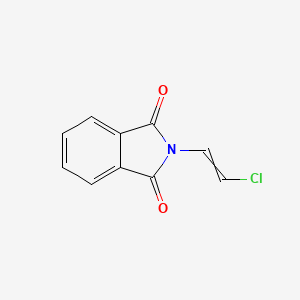

![2-Methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B13944868.png)
